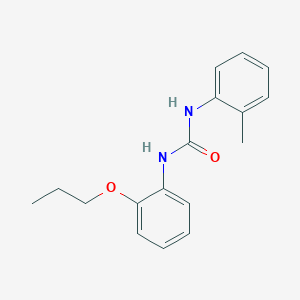![molecular formula C13H10N2OS B5361237 N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5361237.png)
N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the kappa-opioid receptor (KOR), which is a protein found in the central nervous system.
作用機序
CTAP acts as a selective antagonist of the N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide, which means it binds to the receptor and prevents it from activating. The this compound is involved in the regulation of pain perception, stress response, and addiction, among other physiological processes. By blocking the this compound, CTAP can modulate these processes and provide insights into the role of the this compound in various physiological functions.
Biochemical and Physiological Effects:
CTAP has been shown to have significant effects on pain perception, stress response, and addiction. Studies have demonstrated that CTAP can block the analgesic effects of this compound agonists, suggesting that the this compound plays a role in pain perception. CTAP has also been shown to reduce stress-induced behaviors in animal models, indicating that the this compound is involved in the stress response. Additionally, CTAP has been used to study the role of the this compound in addiction, with promising results for the development of this compound-targeted drugs.
実験室実験の利点と制限
CTAP has several advantages for use in lab experiments. It is a highly selective antagonist of the N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide, which means it can be used to study the specific effects of the this compound without interfering with other receptors. Additionally, CTAP is relatively easy to synthesize and purify, making it accessible to researchers. However, CTAP also has some limitations. It has a short half-life in vivo, which means it may not be suitable for long-term studies. Additionally, CTAP can have off-target effects at high concentrations, which may complicate data interpretation.
将来の方向性
For research include the development of new drugs, investigation of the role of the N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide in other physiological processes, and study of the interactions between the this compound and other receptors.
合成法
The synthesis of CTAP involves the reaction of 4-(cyanomethyl)benzyl chloride with 2-thiophenecarboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final CTAP compound. The synthesis method has been optimized to ensure high yields and purity of the CTAP compound.
科学的研究の応用
CTAP has been extensively used in scientific research to study the N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide and its role in various physiological processes. The this compound is involved in pain perception, stress response, and addiction, making it a promising target for drug development. CTAP has been used to investigate the role of the this compound in these processes and to develop new this compound-targeted drugs.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-8-7-10-3-5-11(6-4-10)15-13(16)12-2-1-9-17-12/h1-6,9H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVMSZSIYLWEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![1-(4-chlorophenyl)-2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethanol](/img/structure/B5361181.png)


![1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B5361189.png)
![N-[3-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5361193.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361205.png)
![(1R*,2R*,6S*,7S*)-4-(4-cyclopentyl-2-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361213.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361219.png)
![3-methyl-7-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5361235.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5361250.png)